Desmopressin
Overview
Description
Desmopressin is a synthetic analog of vasopressin used to reduce renal excretion of water in central diabetes insipidus and nocturia . It is a man-made form of a hormone that occurs naturally in the pituitary gland and regulates how the body uses water .
Synthesis Analysis
Desmopressin is a synthetic peptide consisting of nine amino acids . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .Molecular Structure Analysis
Desmopressin has a molecular formula of C46H64N14O12S2, an average mass of 1069.22 Da, and a mono-isotopic mass of 1068.427002 Da .Chemical Reactions Analysis
Desmopressin is very similar to endogenous peptides present in human plasma . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .Physical And Chemical Properties Analysis
Desmopressin has a density of 1.6±0.1 g/cm3, a molar volume of 684.0±7.0 cm3, and a polar surface area of 486 Å2 .Scientific Research Applications
Hemostatic Agent in Bleeding Disorders
Desmopressin is widely used as a hemostatic agent. It's particularly effective in treating conditions like von Willebrand disease and mild hemophilia A. Its utility extends to various inherited and acquired hemorrhagic conditions, including some congenital platelet function defects, chronic liver disease, uremia, and hemostatic defects induced by antithrombotic drugs (e.g., aspirin, ticlopidine) (Franchini, 2007). Desmopressin also shows efficacy in reducing blood loss and transfusion requirements in surgeries characterized by significant blood loss (Mannucci, 1997).
Treatment of Nocturia
Desmopressin has been effectively used in the treatment of nocturia, particularly in conditions like central diabetes insipidus and primary nocturnal enuresis. It's shown to be safe and effective in controlling polyuria and the resulting symptoms. Its role is increasingly recognized in treating adult nocturia, especially associated with conditions like multiple sclerosis, orthostatic hypotension, Parkinson’s disease, and autonomic failure (Abrams et al., 2002).
Nontransfusional Treatment for Congenital and Acquired Bleeding Disorders
Desmopressin serves as a nontransfusional treatment option for mild to moderate hemophilia and von Willebrand disease. It raises levels of factor VIII coagulant activity and von Willebrand factor, shortening prolonged bleeding times. It's also useful in treating uremia, cirrhosis, and various platelet dysfunctions (Mannucci, 1988).
Management of Menorrhagia
Desmopressin has therapeutic value in treating menorrhagia, particularly related to intrauterine device (IUD) use. Its action in enhancing local hemostasis without affecting uterine blood flow makes it a useful option in this context (Mercorio et al., 2003).
Reducing Surgical Blood Loss
In heart surgeries and other major operations characterized by significant blood loss, desmopressin has been used to reduce blood loss and transfusion requirements. This application leverages its ability to increase coagulation factors and improve hemostasis (Jahangirifard et al., 2023).
Treatment of Diabetes Insipidus
Desmopressin is the treatment of choice in the substitution therapy for diabetes insipidus. Its pronounced antidiuretic effect and efficacy in this condition have been well-documented in clinical studies (Kapić et al., 2005).
Managing Nocturia in Multiple Sclerosis Patients
It's an effective and safe treatment for managing nocturia and enuresis in patients with multiple sclerosis, significantly decreasing nocturnal urinary frequency and volume (Eckford et al., 1994).
Safety And Hazards
Desmopressin may cause serious side effects such as low levels of sodium in the body, which may lead to headache, confusion, muscle cramps, severe weakness, vomiting, loss of coordination, and feeling restless or unsteady . It should not be used in people with severe kidney disease or low blood sodium .
Future Directions
Desmopressin has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet, and oral lyophilisate . It is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus . Further pediatric clinical trials are awaited to expand the evidence base of childhood desmopressin therapy .
properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/t28-,29+,30+,31+,32+,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLWUMRGJYTJIN-PNIOQBSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N14O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62288-83-9 (monoacetate), 62357-86-2 (monoacetate trihydrate), 62357-86-2 (acetate salt/solvate) | |
Record name | Desmopressin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048259 | |
Record name | Desmopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1069.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Upon binding of desmopressin to V2 receptors in the basolateral membrane of the cells of the distal tubule and collecting ducts of the nephron, adenylyl cyclase is stimulated. The resulting intracellular cascades in the collecting duct lead to increased rate of insertion of water channels, called aquaporins, into the lumenal membrane and enhanced the permeability of the membrane to water. | |
Record name | Desmopressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Desmopressin | |
CAS RN |
16679-58-6 | |
Record name | Desmopressin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmopressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desmopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desmopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMOPRESSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENR1LLB0FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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